4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14522980
InChI: InChI=1S/C11H10N2OS/c14-9-3-1-8(2-4-9)10-7-13-5-6-15-11(13)12-10/h1-4,7,14H,5-6H2
SMILES:
Molecular Formula: C11H10N2OS
Molecular Weight: 218.28 g/mol

4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol

CAS No.:

Cat. No.: VC14522980

Molecular Formula: C11H10N2OS

Molecular Weight: 218.28 g/mol

* For research use only. Not for human or veterinary use.

4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol -

Specification

Molecular Formula C11H10N2OS
Molecular Weight 218.28 g/mol
IUPAC Name 4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol
Standard InChI InChI=1S/C11H10N2OS/c14-9-3-1-8(2-4-9)10-7-13-5-6-15-11(13)12-10/h1-4,7,14H,5-6H2
Standard InChI Key ZAKNXVYBQHMJDW-UHFFFAOYSA-N
Canonical SMILES C1CSC2=NC(=CN21)C3=CC=C(C=C3)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a dihydroimidazo[2,1-b]thiazole ring system with a para-substituted phenol group. The imidazo-thiazole moiety consists of a five-membered imidazole fused to a six-membered thiazole ring, while the phenolic hydroxyl group enhances solubility and potential hydrogen-bonding interactions. The IUPAC name, 4-(2,3-dihydroimidazo[2,1-b][1,thiazol-6-yl)phenol, reflects this arrangement, with the SMILES notation C1CSC2=NC(=CN21)C3=CC=C(C=C3)O providing a precise representation of its connectivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H10N2OS\text{C}_{11}\text{H}_{10}\text{N}_2\text{OS}
Molecular Weight218.28 g/mol
IUPAC Name4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenol
Canonical SMILESC1CSC2=NC(=CN21)C3=CC=C(C=C3)O
PubChem CID700755

Synthesis and Optimization

Synthetic Pathways

The synthesis of 4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenol typically involves cyclocondensation reactions. A common approach utilizes imidazolidine-2-thione and α-bromoacetophenone derivatives under reflux conditions in polar aprotic solvents like acetonitrile . For example, reacting imidazolidin-2-thione with 4-hydroxybromobenzene yields the target compound through a nucleophilic substitution mechanism, followed by cyclization .

Reaction Conditions and Yield Optimization

Key parameters influencing yield include:

  • Solvent Choice: Tetrahydrofuran (THF) and dimethylformamide (DMF) improve solubility of intermediates.

  • Temperature: Reactions conducted at 80–100°C enhance cyclization efficiency .

  • Catalysts: Lewis acids like zinc chloride accelerate ring closure .

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) typically achieves >85% purity, as confirmed by HPLC .

Pharmacological Activities

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity:

  • Antibacterial: MIC values of 15.625–62.5 μg/mL against Escherichia coli and Proteus vulgaris .

  • Antifungal: Superior to Furacilin against Candida albicans (MIC = 15.625 μg/mL) .

Table 2: Antimicrobial Activity Profile

MicroorganismMIC (μg/mL)Reference
Escherichia coli62.5
Proteus vulgaris31.25
Candida albicans15.625

Antioxidant Capacity

The compound exhibits radical scavenging activity via single-electron transfer (SET), inhibiting 97% of DPPH radicals at 100 μM . Comparative studies suggest its phenol group donates hydrogen atoms more effectively than methyl or chloro derivatives .

Computational and Mechanistic Insights

Density Functional Theory (DFT) Analysis

DFT calculations at the B3LYP/6-31G(d) level reveal:

  • Electrostatic Potential: The phenolic oxygen exhibits a negative potential (-0.45 eV), facilitating radical interactions .

  • HOMO-LUMO Gap: 4.8 eV, indicating moderate reactivity suitable for biological targeting .

Molecular Docking Studies

Docking with human peroxiredoxin 5 (PDB ID: 1HD2) shows strong binding (-9.2 kcal/mol) at the catalytic cysteine site, suggesting a role in oxidative stress modulation .

Comparative Analysis with Structural Analogues

Activity Trends in Imidazo-Thiazole Derivatives

Modifying the aryl substituent significantly impacts bioactivity:

Table 3: Structure-Activity Relationships

CompoundSubstituentAntimicrobial MIC (μg/mL)DPPH Inhibition (%)
4-Chlorophenyl derivative-Cl15.62572
4-Methoxyphenyl derivative-OCH₃31.2565
4-(Phenol) derivative-OH15.62597

The phenolic derivative outperforms analogues due to enhanced hydrogen-bonding capacity and redox stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator